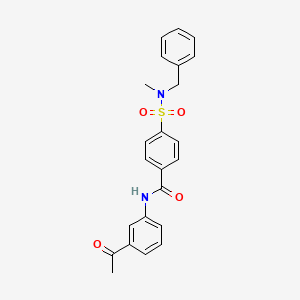![molecular formula C7H7N5O2S B2515031 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-33-2](/img/structure/B2515031.png)
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Antimicrobial Applications
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has been researched for its antimicrobial properties. Various compounds synthesized using this chemical have been tested and shown to exhibit antimicrobial activities. These compounds were characterized using spectral studies and tested against different microbial agents (Bondock et al., 2008).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of derivatives of this compound. Some synthesized compounds, particularly pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to ascorbic acid, indicating potential applications in fields requiring antioxidant properties (El‐Mekabaty, 2015).
Synthesis of Novel Compounds
The chemical has been used as a key intermediate in synthesizing various novel compounds. These include different heterocyclic systems such as pyrazoles, pyridines, tetrazoles, and thiazoles, which have diverse applications in scientific research and development (Rahmouni et al., 2014).
In Vitro Antitumor Evaluation
A series of derivatives synthesized from this compound was evaluated for antitumor activity, particularly against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity, indicating potential in cancer research and therapy (El-Morsy et al., 2017).
Insecticidal Properties
The compound has also been used as a precursor in synthesizing heterocycles with potential insecticidal properties. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showing its potential use in pest control and agricultural research (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidinones, have shown affinity towards adenosine receptors and 5HT-6 and CRF-1 receptors .
Mode of Action
It is suggested that the substitution of the pyrazole 1-nh proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .
Biochemical Pathways
Similar compounds have been linked to the modulation of oxidative stress pathways .
Result of Action
Similar compounds have shown antioxidant activity nearly equal to that of ascorbic acid .
properties
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2S/c8-4(13)2-15-7-10-5-3(1-9-12-5)6(14)11-7/h1H,2H2,(H2,8,13)(H2,9,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUISIULWMQOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)


![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)





